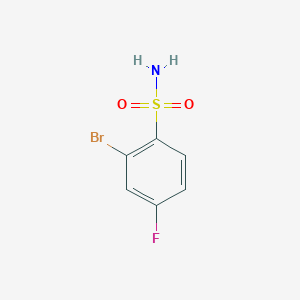

2-Bromo-4-fluorobenzenesulfonamide

描述

属性

IUPAC Name |

2-bromo-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUDPWHDKUOLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380907 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-60-6 | |

| Record name | 2-Bromo-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351003-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Routes for 2-Bromo-4-fluorobenzenesulfonamide

The primary and most established methods for synthesizing this compound revolve around the construction of the molecule from precursors that already contain the desired substitution pattern on the benzene (B151609) ring.

Bromination and Fluorination Strategies from Benzenesulfonamide (B165840) Precursors

Direct synthesis of this compound by first forming the sulfonamide group on a simple benzene ring and then introducing the bromo and fluoro substituents is not a commonly employed strategy. The primary challenge lies in controlling the regioselectivity of the halogenation steps. The sulfamoyl group (-SO₂NH₂) is a meta-directing and deactivating group for electrophilic aromatic substitution. Therefore, introducing a bromo and a fluoro group at the 2- and 4-positions, respectively, relative to the sulfonamide group would be a complex and low-yielding process.

Electrophilic fluorination of aromatic systems often requires specialized and highly reactive reagents, such as N-fluorobenzenesulfonimide (NFSI), and achieving the desired regioselectivity on a deactivated ring presents significant hurdles brittonsfu.comnih.gov. Similarly, the bromination of a fluorinated benzenesulfonamide or the fluorination of a brominated benzenesulfonamide would likely lead to a mixture of isomers that are difficult to separate, making this approach synthetically inefficient.

Alternative Approaches and Precursor Chemistry

Given the challenges of direct halogenation on a pre-formed benzenesulfonamide ring, synthetic strategies predominantly focus on building the molecule from appropriately substituted precursors.

While not a direct route, 4-fluorobenzaldehyde can serve as a starting material for precursors to this compound. The synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde is a well-documented process google.com. This aldehyde could, in principle, be converted to the corresponding oxime. A subsequent Beckmann rearrangement of the 2-bromo-4-fluorobenzaldehyde oxime could potentially yield N-arylformamide derivatives, which would then require further transformations to arrive at the sulfonamide alfa-chemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org. However, this multi-step and often low-yielding pathway is not a preferred method for the synthesis of this compound.

A more direct and efficient approach begins with the bromination of 4-fluoroaniline. This reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF), to yield 2-bromo-4-fluoroaniline (B89589) with high selectivity and yield chemicalbook.com. This intermediate is a crucial precursor for the subsequent introduction of the sulfonyl group.

The general procedure for the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline involves dissolving 4-fluoroaniline in DMF and then slowly adding a solution of N-bromosuccinimide in DMF. The reaction is typically stirred until completion, after which the product is extracted and purified.

| Starting Material | Reagent | Solvent | Product | Yield |

| 4-Fluoroaniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 2-Bromo-4-fluoroaniline | High |

The most prevalent and industrially viable method for the synthesis of this compound involves the use of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride. This sulfonyl chloride is readily prepared from 2-bromo-4-fluoroaniline through a Sandmeyer-type reaction nih.gov.

The synthesis of 2-bromo-4-fluorobenzenesulfonyl chloride from 2-bromo-4-fluoroaniline typically involves the following steps:

Diazotization: 2-bromo-4-fluoroaniline is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, often in the presence of a copper(I) chloride catalyst. This results in the formation of 2-bromo-4-fluorobenzenesulfonyl chloride.

Once the 2-bromo-4-fluorobenzenesulfonyl chloride is obtained, it can be readily converted to this compound by reaction with ammonia (B1221849) or an ammonia surrogate nih.gov. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

| Precursor | Reaction | Product |

| 2-Bromo-4-fluoroaniline | Diazotization followed by reaction with SO₂/CuCl | 2-Bromo-4-fluorobenzenesulfonyl chloride |

| 2-Bromo-4-fluorobenzenesulfonyl chloride | Amination with ammonia | This compound |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key areas for optimization include the synthesis of the 2-bromo-4-fluoroaniline and 2-bromo-4-fluorobenzenesulfonyl chloride intermediates, as well as the final amination step.

In the bromination of 4-fluoroaniline , factors such as the choice of brominating agent, solvent, reaction temperature, and reaction time can significantly impact the yield and the formation of byproducts. While NBS is a common choice, other reagents can also be employed. The temperature is typically kept low to control the reactivity and prevent over-bromination.

For the Sandmeyer reaction to produce 2-bromo-4-fluorobenzenesulfonyl chloride, precise temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The efficiency of the subsequent reaction with sulfur dioxide can be influenced by the catalyst concentration and the method of addition of the diazonium salt. A patent describes a method for preparing 2-bromobenzenesulfonyl chloride and its derivatives from substituted anilines, highlighting the importance of controlling the molar ratios of reactants and the reaction temperature to achieve high yields google.com.

In the final amination step , the reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with ammonia is generally efficient. However, the choice of solvent, temperature, and the concentration of ammonia can be optimized to ensure complete conversion and facilitate product isolation. The use of an excess of ammonia can help to drive the reaction to completion and neutralize the hydrochloric acid byproduct.

| Reaction Step | Key Optimization Parameters |

| Bromination of 4-fluoroaniline | Brominating agent, solvent, temperature, reaction time |

| Sandmeyer reaction | Temperature control during diazotization, catalyst concentration, addition rate |

| Amination of sulfonyl chloride | Solvent, temperature, concentration of ammonia |

Catalyst Systems in Bromination and Other Reactions

The introduction of a bromine atom onto the 4-fluorobenzenesulfonamide core is a critical step in the synthesis of this compound. While catalyst-free methods exist for certain bromination reactions, the choice of catalyst can significantly influence the reaction's efficiency and regioselectivity.

In related transformations, such as the synthesis of 2-bromobenzenesulfonyl chloride from substituted anilines, copper salts like cuprous chloride or cupric chloride have been employed as catalysts in Sandmeyer-type reactions. imperial.ac.uk For the bromoamidation of unactivated olefins, a catalyst-free approach using N-bromosuccinimide (NBS) as the bromine source and a sulfonamide as the nitrogen source has been developed. organic-chemistry.org Mechanistic studies of this reaction suggest the in-situ formation of a more reactive brominating species, N,N-dibromo-4-(trifluoromethyl)benzenesulfonamide. organic-chemistry.org

Palladium catalysts are also prominent in the synthesis of related sulfonamide structures. For instance, palladium-catalyzed carboamination and diamination of alkenes have been studied, where the palladium center plays a crucial role in activating the reactants. acs.org

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical parameter in the synthesis of this compound and related compounds, as it can significantly impact reaction rates, yields, and regioselectivity. The polarity of the solvent can influence the stability of intermediates, such as the arenium cation in electrophilic aromatic substitution reactions. wku.eduquora.com

For the bromination of aromatic compounds using N-bromosuccinimide (NBS), solvents such as acetonitrile (B52724) and acetone have been investigated. wku.edu Acetonitrile is a commonly used solvent for the para-bromination of aromatic compounds. wku.edu In the synthesis of 2-bromo-4-fluoroaniline from 4-fluoroaniline, N,N-dimethylformamide (DMF) has been used as the solvent for the bromination step with NBS. chemicalbook.com The synthesis of Schiff bases from 4-fluorobenzenesulfonamide has been carried out in ethanol. worldnewsnaturalsciences.com

Solvent effects in electrophilic aromatic substitution are often related to the stability of the cationic intermediates. quora.com In some cases, non-polar solvents have been observed to slow down the rate of chlorination of benzene and toluene. quora.com

Temperature and Pressure Considerations

Temperature is a crucial parameter that can control the regioselectivity of electrophilic aromatic bromination. nih.gov By carefully controlling the reaction temperature, it is possible to favor the formation of a specific isomer. For example, in the bromination of catechol with NBS and fluoroboric acid in acetonitrile, performing the reaction at -30 °C and allowing it to warm to room temperature resulted in the exclusive formation of 4-bromobenzene-1,2-diol. nih.gov Similarly, the bromination of other aromatic compounds at controlled temperatures, such as 0 °C, has been shown to yield specific products in high yields. nih.gov In the preparation of 2-bromo-4-fluoroacetanilide, the bromination reaction temperature is maintained in the range of 30 °C to 60 °C. google.com The synthesis of 2-bromobenzenesulfonyl chloride via a diazotization reaction is controlled at a temperature of 0-5 °C. google.com

While pressure is a significant factor in some chemical reactions, its specific impact on the laboratory-scale synthesis of this compound from common starting materials is not extensively detailed in the provided search results. However, in industrial-scale processes involving gaseous reactants or volatile compounds, pressure control would be a critical safety and process optimization parameter.

Development of Novel Synthetic Pathways for this compound and Related Compounds

The development of novel synthetic pathways for this compound and its analogs is driven by the need for more efficient, cost-effective, and environmentally benign processes.

A common route to this compound involves a multi-step synthesis starting from 2-bromo-4-fluoroaniline. This process includes diazotization of the aniline derivative, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and subsequent amination to form the sulfonamide. google.comsemanticscholar.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. Key areas of focus include the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent is a prominent green chemistry approach. For instance, the synthesis of pyrazole derivatives has been achieved in water under ultrasonic irradiation without the need for a catalyst. nih.gov Recyclable catalysts, particularly those based on magnetic nanoparticles, offer a sustainable alternative to traditional homogeneous catalysts. nih.govnih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.govnih.gov For example, a novel magnetic copolymer, Fe3O4@Hydrol-PMMAn, has been developed and used as a highly efficient and recyclable catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. nih.govnih.gov

Exploration of Stereoselective or Regioselective Synthesis

Regioselectivity is a critical aspect of the synthesis of this compound, as the bromine atom must be introduced at the position ortho to the sulfonamide group and meta to the fluorine atom. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. nih.gov In electrophilic aromatic bromination, π-donor substituents act as ortho/para directing groups by stabilizing the arenium ion intermediate. nih.gov

Stereoselective synthesis is important for producing chiral sulfonamides, which are valuable in medicinal chemistry. One approach to stereoselective synthesis involves the addition of sulfonyl anions to chiral N-sulfinyl imines, which can produce β-amino sulfones and sulfonamides with a high degree of stereocontrol. google.com Another strategy employs chiral auxiliaries, such as (1S)-(+)-10-camphorsulfonamide, to induce asymmetry in reactions like aziridination. wku.edu

A metal-free regioselective synthesis of 4-fluorosulfonyl-1,2,3-triazoles has been developed through the cycloaddition of organic azides to bromovinylsulfonyl fluoride. organic-chemistry.orgnih.gov This method provides a versatile route to various sulfonamides and other sulfur(VI) derivatives. organic-chemistry.orgnih.gov

Purity and Characterization in Synthetic Research of this compound

Ensuring the purity and confirming the structure of synthesized this compound are critical steps in the research and development process. Various analytical and spectroscopic techniques are employed for this purpose.

Common purification techniques include recrystallization and column chromatography. For instance, impure N-bromosuccinimide can be purified by recrystallization from hot water. wikipedia.org Column chromatography is often used to separate the desired product from byproducts and unreacted starting materials, as demonstrated in the synthesis of 2-bromo-4-fluoroaniline. chemicalbook.com

The characterization of this compound and its intermediates relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for determining the chemical structure. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton. In compounds containing fluorine, such as this compound, 19F NMR is also a valuable tool, and the coupling between fluorine and adjacent protons or carbons can provide additional structural information. walisongo.ac.id

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group would be expected. worldnewsnaturalsciences.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

The purity of the final compound is often assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination. worldnewsnaturalsciences.com

Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Fluorobenzenesulfonamide

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is a key functional group that influences the molecule's properties and reactivity.

Substitution Reactions Involving the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group can participate in substitution reactions. For instance, it can be alkylated or arylated to form N-substituted sulfonamides. The synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, for example, typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine. This highlights a common strategy where the sulfonamide is formed from a more reactive sulfonyl chloride precursor. Direct formation from the corresponding sulfonic acid is generally less efficient.

Oxidation and Reduction Processes of the Sulfonamide

The sulfonamide functional group is generally stable to a range of oxidizing and reducing conditions. However, under specific and often harsh reaction conditions, it can be transformed. For example, some sulfonamides can be reduced to the corresponding amines or other derivatives. Conversely, oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides. It's important to note that for a related compound, 2-Bromo-4-formylbenzene-1-sulfonamide, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol without affecting the sulfonamide group, showcasing the robustness of the sulfonamide moiety.

Reactions at the Halogenated Aromatic Ring

The presence of both bromine and fluorine atoms on the phenyl ring opens up a diverse range of reaction possibilities, from nucleophilic substitution to metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated and Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In 2-bromo-4-fluorobenzenesulfonamide, the sulfonamide group acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack.

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. libretexts.orgyoutube.com Therefore, in this compound, the fluorine atom is generally more susceptible to substitution by nucleophiles than the bromine atom. masterorganicchemistry.com

The position of the electron-withdrawing group relative to the leaving group is crucial. Ortho and para positions allow for resonance stabilization of the Meisenheimer complex, accelerating the reaction. libretexts.orgnih.gov In this compound, the sulfonamide group is para to the fluorine atom and ortho to the bromine atom, activating both positions for potential SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for the Bromine Atom

The bromine atom in this compound is an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comjsynthchem.com

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. jsynthchem.comrsc.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. jsynthchem.comnih.gov The bromine atom of this compound can be selectively coupled with various aryl or vinyl boronic acids to introduce new substituents. nih.govmdpi.com The reactivity difference between the C-Br and C-F bonds allows for selective coupling at the C-Br position while leaving the C-F bond intact. nih.gov This has been demonstrated in the synthesis of various biphenyl (B1667301) derivatives. researchgate.netmdpi.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental in synthesizing arylalkynes. researchgate.net The bromine atom of this compound can undergo Sonogashira coupling to introduce an alkyne moiety. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. rsc.orgmdpi.com This reaction provides a means to introduce vinyl groups onto the aromatic ring at the position of the bromine atom.

Table 1: Summary of Reactivity

| Functional Group | Reaction Type | Key Features |

| Sulfonamide | Substitution | N-alkylation/arylation possible, often via sulfonyl chloride. |

| Oxidation/Reduction | Generally stable, but can be transformed under specific conditions. | |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Fluorine is generally more reactive than bromine. masterorganicchemistry.com Activated by the sulfonamide group. libretexts.orgnih.gov |

| Bromine Atom | Suzuki Coupling | Palladium-catalyzed C-C bond formation with boronic acids. jsynthchem.comnih.gov |

| Sonogashira Coupling | Palladium/copper-catalyzed C-C bond formation with terminal alkynes. organic-chemistry.orgresearchgate.net | |

| Heck Reaction | Palladium-catalyzed C-C bond formation with alkenes. mdpi.com |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are pivotal in modifying aryl halides. wikipedia.org This type of reaction involves the copper-promoted transformation of aryl halides into aryl ethers, aryl thioethers, and aryl amines. wikipedia.org While comparable to the Buchwald-Hartwig reaction, Ullmann condensations typically necessitate higher temperatures. wikipedia.org

Historically, these reactions required high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide, with temperatures often exceeding 210°C and stoichiometric amounts of copper. wikipedia.org The aryl halides generally need to be activated by electron-withdrawing groups. wikipedia.org Modern advancements have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate, improving the reaction's efficiency. wikipedia.org

In the context of this compound, copper catalysis facilitates the formation of C-N bonds. For instance, the Goldberg reaction, a variant of the Ullmann condensation, couples an aryl halide with an amine. wikipedia.org A typical catalyst system for this transformation is formed from copper(I) iodide and phenanthroline. wikipedia.org The reactivity of the aryl halide is influenced by the halogen, with aryl iodides being more reactive than aryl chlorides, and the presence of electron-withdrawing groups on the aryl halide accelerates the coupling. wikipedia.org

Copper-catalyzed C-N bond formation has been demonstrated at the electron-rich C-5 position of 2-amino/2-hydroxy-5-halopyridines with excellent yields. rsc.org Under similar conditions, selective amination occurs preferentially at the C-5 position in 2-bromo-5-iodopyridine. rsc.org These mild and economical coupling reactions can be achieved with amines, heterocycles, and amides. rsc.org

Electrophilic Aromatic Substitution Limitations and Considerations

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.commasterorganicchemistry.com However, the application of EAS reactions, such as Friedel-Crafts alkylation and acylation, to this compound is met with significant limitations. ucalgary.ca

The benzene (B151609) ring in this compound is substituted with two deactivating groups: a bromine atom and a sulfonamide group. Both are electron-withdrawing groups that decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. ntu.edu.sg This deactivation poses a major hurdle for Friedel-Crafts reactions, which typically fail on benzene rings bearing powerful electron-withdrawing groups. ucalgary.cantu.edu.sg

Key limitations of Friedel-Crafts reactions that are relevant to this compound include:

Deactivated Substrates: Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated benzene rings. The ring needs to be at least as reactive as a monohalobenzene. ucalgary.ca

Catalyst Complexation: The Lewis acid catalyst, such as AlCl₃, can complex with the basic nitrogen atom of the sulfonamide group, further deactivating the ring and rendering the catalyst ineffective. ucalgary.ca

Reaction Conditions: While halogenation, nitration, and sulfonation are common EAS reactions, they require specific and often harsh conditions, such as the use of a Lewis acid catalyst for halogenation or a mixture of concentrated nitric and sulfuric acids for nitration. youtube.comlumenlearning.com

Derivatization Strategies for this compound

Despite the limitations in electrophilic aromatic substitution, the presence of the bromine atom and the sulfonamide group provides opportunities for various derivatization strategies.

Modification of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-alkylation and N-arylation reactions can be employed to introduce a wide range of substituents, leading to diverse molecular architectures.

N-Alkylation: This can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. The use of activated alkyl halides, such as benzyl (B1604629) bromide and allyl bromide, generally results in good yields. nih.gov

N-Arylation: Copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide a method for the N-arylation of aminobenzene sulfonamides with arylboron compounds. rsc.org By adjusting reaction parameters like the copper catalyst source, solvent, and base, chemoselective N-arylation can be achieved on either the amino or sulfonamide nitrogen. rsc.org

An example of modifying the sulfonamide nitrogen is the synthesis of N-(4-fluorobenzyl)-2-bromobenzenesulfonamide, which is achieved by reacting 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.

Introduction of New Functional Groups via Halogen Reactivity

The bromine atom on the aromatic ring is a versatile handle for introducing new functional groups through various cross-coupling reactions.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. It is a powerful tool for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net It is widely used to synthesize internal alkynes and is crucial in the preparation of various complex molecules. organic-chemistry.orgresearchgate.net The reaction is tolerant of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with an amine. nih.govnih.gov This method is highly effective for the synthesis of N-aryl amines and has been successfully used in the synthesis of complex organic semiconductors. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions. nih.gov Microwave-assisted Buchwald-Hartwig amination can significantly reduce reaction times. nih.gov

These cross-coupling reactions offer a modular approach to synthesizing a vast library of derivatives from this compound.

Synthesis of Heterocyclic Derivatives Incorporating the 2-Bromo-4-fluorophenyl Moiety

The functional groups of this compound can be utilized to construct various heterocyclic systems. The 2-bromo-4-fluorophenyl moiety can serve as a scaffold upon which heterocyclic rings are built.

For instance, derivatives of this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. The specific nature of the heterocyclic ring formed would depend on the nature of the functional groups introduced in the derivatization steps. For example, a derivative containing a nucleophilic group ortho to the sulfonamide could potentially cyclize onto the sulfur atom.

While specific examples of synthesizing heterocyclic derivatives directly from this compound are not extensively detailed in the provided context, the principles of heterocyclic synthesis suggest that its derivatives are valuable precursors.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-Bromo-4-fluorobenzenesulfonamide

Quantum chemical studies, employing methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF), are fundamental to understanding the intrinsic properties of this compound at the atomic level.

Density Functional Theory (DFT) Calculations on Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and conformational preferences. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on calculations for similar structures and are not from a specific study on this exact molecule.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

Ab Initio Hartree-Fock (HF) Methods for Electronic Structure

The Ab Initio Hartree-Fock (HF) method is a foundational approach in quantum chemistry for approximating the electronic wavefunction and energy of a system. aps.orgaps.org While often less accurate than DFT for molecular properties due to its neglect of electron correlation, HF theory provides a valuable qualitative understanding of electronic structure and is often used as a starting point for more advanced calculations. aps.orgyoutube.com

In the context of this compound, HF calculations, often performed with the same basis sets as DFT for comparison, can elucidate the distribution of electron density and the nature of the molecular orbitals. nih.govresearchgate.net Analysis of the Mulliken charges or Natural Bond Orbitals (NBO) from an HF calculation would reveal the partial charges on each atom, highlighting the electron-withdrawing effects of the fluorine, bromine, and sulfonamide substituents on the aromatic ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated, providing insights into the molecule's reactivity and electronic transition properties. aps.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra.

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Theoretical vibrational analysis using DFT is a standard method for predicting the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands and Raman shifts, which correspond to specific molecular motions such as stretching, bending, wagging, and torsional modes. github.iosapub.org

For this compound, a frequency calculation would allow for the assignment of characteristic vibrational modes. mdpi.com These include the symmetric and asymmetric stretching of the SO₂ group, the N-H stretching of the sulfonamide, C-H stretching of the benzene (B151609) ring, and the characteristic vibrations of the C-Br and C-F bonds. researchgate.net Comparing these predicted frequencies (often scaled to correct for anharmonicity and other theoretical approximations) with experimental FT-IR and FT-Raman spectra is a powerful tool for structural confirmation. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are expected ranges based on data from similar compounds and are not from a specific study on this exact molecule.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3250 |

| Aromatic C-H Stretch | 3100 - 3000 |

| SO₂ Asymmetric Stretch | 1350 - 1300 |

| SO₂ Symmetric Stretch | 1170 - 1150 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 650 - 500 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H and ¹³C)

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming molecular structure. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the sulfonamide N-H protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, fluoro, and sulfonamide substituents. Similarly, the ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring, with their chemical shifts reflecting the electron-donating or -withdrawing nature of the attached groups. Comparing these predicted shifts with experimental data is a cornerstone of structural elucidation in organic chemistry. nih.govgithub.iorsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on data from similar compounds like 2-bromo-4-fluoroaniline (B89589) and general substituent effects. They are not from a specific study on this exact molecule.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 8.2 |

| ¹H (NH₂) | ~7.0 (broad) |

| ¹³C (C-S) | 138 - 142 |

| ¹³C (C-Br) | 118 - 122 |

| ¹³C (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| ¹³C (other aromatic) | 115 - 135 |

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein. tandfonline.comtandfonline.commdpi.comnih.gov

Benzenesulfonamide (B165840) derivatives are known to inhibit various enzymes, including carbonic anhydrases, acetylcholinesterase, and α-glycosidase. tandfonline.comtandfonline.comnih.gov Molecular docking studies could be performed to investigate the potential of this compound as an inhibitor of these or other enzymes. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding energy (often given in kcal/mol). nih.govtandfonline.com The results would reveal potential key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues, or hydrophobic interactions involving the aromatic ring. The presence of the halogen atoms could also lead to specific halogen bonding interactions. nih.govtandfonline.com Such theoretical predictions are instrumental in guiding the synthesis and biological evaluation of new potential therapeutic agents. mdpi.com

Ligand-Protein Interaction Modeling

Computational modeling of ligand-protein interactions is a cornerstone of modern drug discovery and molecular biology, providing insights into the binding mechanisms of small molecules like this compound with their protein targets. Although specific, publicly documented docking studies for this compound are not widespread, the principles of these computational methods can be readily applied to understand its potential biological interactions.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. This method involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The protein target would likely be an enzyme for which sulfonamides are known inhibitors, such as carbonic anhydrases or various proteases.

The interaction profile of this compound within a protein's active site can be characterized by various non-covalent interactions. These include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues in the binding pocket, such as asparagine, glutamine, or the peptide backbone.

Halogen Bonding: The bromine atom on the benzene ring can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on the protein, like a carbonyl oxygen or a nitrogen atom in a histidine residue.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The fluorinated benzene ring contributes to the hydrophobic character of the molecule, allowing it to interact favorably with nonpolar residues in the binding site.

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more dynamic picture of the ligand-protein complex. mdpi.com An MD simulation would track the movements of the ligand and protein atoms over time, offering insights into the stability of the binding mode and the role of water molecules in the binding interface.

The following table illustrates a hypothetical output from a molecular docking study of this compound against a putative protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Metal Coordination (with Zinc) |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Matrix Metalloproteinase-9 | -9.2 | Leu188, Val225, Glu227 | Hydrogen Bond, Hydrophobic Interactions |

This table is for illustrative purposes and is based on typical interactions of sulfonamides with these protein families.

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for deriving these insights. mdpi.comnih.gov

The output of a CoMFA or CoMSIA study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity:

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups are preferred.

Electrostatic Contour Maps: Blue contours represent areas where positive charges are beneficial for activity, whereas red contours indicate that negative charges are favored.

Hydrophobic Contour Maps: White or yellow contours may show regions where hydrophobic groups increase activity, while gray or cyan contours suggest hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps: Magenta contours can indicate where hydrogen bond donors are favorable, and cyan contours can show where acceptors are beneficial.

For this compound, a hypothetical SAR study might explore substitutions at different positions of the benzene ring. The table below illustrates the kind of data that would be used in a 3D-QSAR analysis.

| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |

| This compound | H | H | 1.5 |

| Analog 1 | Cl | H | 0.8 |

| Analog 2 | H | CH₃ | 2.1 |

| Analog 3 | OCH₃ | H | 1.2 |

| Analog 4 | H | NO₂ | 3.5 |

This table is a hypothetical representation of data for a 3D-QSAR study.

From such a study, one might derive SAR insights like:

The presence of a halogen at the 2-position (like bromine) is crucial for activity.

A small, electron-withdrawing group at the 4-position (like fluorine) enhances potency.

Introduction of a hydrogen bond donor at a specific position on the ring could further improve binding affinity.

Exploration of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. researchgate.net The synthesis of this compound typically involves the reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with ammonia (B1221849). DFT calculations can model this reaction to understand its energetic profile and the geometry of the transition state.

The reaction proceeds through a nucleophilic attack of the ammonia molecule on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal intermediate or transition state. In this transition state, the nitrogen atom of ammonia is forming a new bond with the sulfur atom, while the sulfur-chlorine bond is breaking.

Key computational outputs for the reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with ammonia might include:

Optimized Geometries: The 3D coordinates of the reactants, transition state, and products.

Vibrational Frequencies: Used to confirm that the reactants and products are at energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the reaction coordinate).

Energetic Data: Activation energy, reaction energy, and Gibbs free energy changes.

The following table presents hypothetical computational data for the final step in the synthesis of this compound.

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 15.2 | kcal/mol |

| Reaction Energy (ΔErxn) | -25.8 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -18.9 | kcal/mol |

This table contains hypothetical DFT calculation results for illustrative purposes.

These computational investigations provide a detailed, atomistic understanding of the reaction mechanism, which can be used to optimize reaction conditions and predict the feasibility of related synthetic transformations.

Applications in Medicinal Chemistry and Biological Research

2-Bromo-4-fluorobenzenesulfonamide as a Scaffold for Bioactive Compound Development

The structural framework of this compound is recognized as an effective scaffold in drug discovery. nih.gov The presence of fluorine can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-known pharmacophore found in numerous approved drugs. nih.govnih.gov The combination of these features makes it a promising template for generating new bioactive compounds. nih.gov

The design of derivatives based on the this compound scaffold often involves modifying the sulfonamide group (-SO₂NH₂) or introducing additional functional groups to the aromatic ring. Synthetic strategies frequently begin with a precursor like 2-bromo-4-fluorophenol, which can be converted to the corresponding sulfonyl chloride and subsequently reacted with various amines to produce a library of sulfonamide derivatives. nih.govbldpharm.com For instance, reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with 4-aminoacetophenone is a key step in producing substrates for chalcone (B49325) derivatives with anticancer properties. nih.gov Similarly, fluorobenzoylhydrazides can be reacted with isothiocyanates to create fluorobenzoylthiosemicarbazides, which serve as precursors to 1,2,4-triazole (B32235) compounds with antibacterial potential. nih.gov These synthetic routes allow for the systematic introduction of different chemical moieties to explore their impact on biological activity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzenesulfonamide (B165840) derivatives, SAR studies have revealed key insights into how specific structural modifications influence biological activity.

In the context of anticancer research, studies on sulfur-containing thiourea (B124793) and sulfonamide derivatives have shown that the type and position of substituents are critical for cytotoxicity. nih.gov For example, in a series of related compounds, derivative 14 exhibited potent activity against several cancer cell lines, highlighting the importance of its specific substitution pattern. nih.gov Quantitative structure-activity relationship (QSAR) modeling has further reinforced that specific molecular descriptors can predict the anticancer bioactivity of these derivatives, aiding in the rational design of more potent agents. nih.gov

Similarly, in the development of antibacterial agents, SAR studies of fluorobenzoylthiosemicarbazides demonstrated that the antibacterial response was highly dependent on the substitution at the N4 aryl position. nih.gov Trifluoromethyl derivatives showed the most promising activity against both reference and pathogenic clinical strains of Staphylococcus aureus. nih.gov

The table below illustrates findings from SAR studies on related sulfonamide derivatives, showing how different substitutions affect anticancer activity against various cell lines.

| Compound/Derivative | Substitution Details | Target Cell Line | IC₅₀ (µM) | Source |

| Compound 10 | Sulfur-containing fluoro-thiourea | MOLT-3 | 1.20 | nih.gov |

| Compound 13 | Sulfur-containing fluoro-thiourea | HuCCA-1 | 14.47 | nih.gov |

| Compound 14 | Sulfur-containing fluoro-thiourea | HepG2 | 1.50 | nih.gov |

| Compound 14 | Sulfur-containing fluoro-thiourea | A549 | 16.67 | nih.gov |

| Compound 14 | Sulfur-containing fluoro-thiourea | MDA-MB-231 | 1.50 | nih.gov |

| Compound 22 | Sulfur-containing fluoro-thiourea | T47D | 7.10 | nih.gov |

Potential Therapeutic Areas and Pharmacological Investigations

Derivatives of this compound have been investigated for their potential in several therapeutic areas, owing to the versatile biological activities of the sulfonamide functional group.

The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, making it a privileged scaffold for designing inhibitors of metalloenzymes like carbonic anhydrase (CA) and cyclooxygenase (COX).

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrase. nih.govnih.gov Research on fluorinated benzenesulfonamides has shown that they can act as potent inhibitors of various CA isoforms. nih.gov Specifically, derivatives of 2,3,5,6-tetrafluorobenzenesulfonamide were found to be low nanomolar or subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII, which are implicated in cancer progression. nih.gov Studies on 4-cyanamidobenzenesulfonamide derivatives revealed that modifications to the molecule, such as the inclusion of long aliphatic chains, led to highly effective inhibition of cytosolic CA isoforms like hCA II and hCA VII. nih.gov For example, certain derivatives showed inhibitory constants (Kᵢ) as low as 1.3 nM against hCA VII. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition: The benzenesulfonamide scaffold is also used to develop selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govmdpi.com Research has led to the synthesis of benzenesulfonamide derivatives that show high selectivity for COX-2 over COX-1. nih.gov One study identified 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.74 µM for COX-2, making it more selective than the reference drug celecoxib. nih.gov Other research on thiophene (B33073) derivatives incorporating a sulfonamide moiety also identified compounds with high selectivity toward COX-2. nih.gov

The following table summarizes the inhibitory activity of some benzenesulfonamide derivatives against COX enzymes.

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Source |

| Celecoxib (Reference) | >100 | 0.30 | >303 | rsc.org |

| Kuwanon A | >100 | 14 | >7.1 | mdpi.com |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 | nih.gov |

| Compound 5b (Thiophene derivative) | 45.61 | 5.45 | 8.37 | nih.gov |

The search for new antimicrobial and antifungal agents is a global health priority, and sulfonamide derivatives are actively being explored in this area. nih.gov

Antifungal Activity: Fluorinated sulfonamide compounds have demonstrated notable antifungal activity. nih.gov For example, some novel sulfonamides have shown greater efficacy against the fungus Botrytis cinerea, a significant plant pathogen, than the standard fungicide chesulfamide. nih.gov A study on a related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, reported significant antifungal effects against numerous clinical strains of Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.0078 μg/mL for most strains tested. nih.govfrontiersin.org This highlights the potential of halogenated sulfonyl compounds in combating fungal infections.

Antimicrobial Activity: Derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their antibacterial properties. nanobioletters.com In one study, N-benzamide derivatives were tested against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com One compound, in particular, showed excellent activity against both strains, with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Another study on fluorobenzoylthiosemicarbazides found derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

The table below presents the minimum inhibitory concentration (MIC) of various related derivatives against different microbial strains.

| Derivative Type | Microbial Strain | MIC (µg/mL) | Source |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical strains) | 0.00195 - 0.0078 | nih.govfrontiersin.org |

| N-Benzamide Derivative (5a) | Bacillus subtilis | 6.25 | nanobioletters.com |

| N-Benzamide Derivative (5a) | Escherichia coli | 3.12 | nanobioletters.com |

| Fluorobenzoylthiosemicarbazide (15a, 15b, 16b) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |

The sulfonamide functional group is a key feature in several anticancer drugs, and new derivatives are continually being investigated for their antitumor properties. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival, such as carbonic anhydrases, and by disrupting the cell cycle. nih.gov

Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have shown significant anticancer effects against human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells, with IC₅₀ values in the range of 0.89–9.63 µg/mL. nih.gov Further investigation into the most active of these compounds revealed that it induced cell cycle arrest, depolarization of the mitochondrial membrane, and activation of caspases, all of which are hallmarks of apoptosis (programmed cell death). nih.gov Other research has focused on synthesizing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were evaluated for their antiproliferative activity against breast cancer cell lines. researchgate.net Similarly, the antitumor activity of 2-bromo-2'-deoxyadenosine (B1615966) has been demonstrated against several murine tumors, showing significant therapeutic effectiveness. nih.gov

Other Pharmacological Properties

There is no available scientific literature detailing specific pharmacological properties of this compound. Research into its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, has not been published in peer-reviewed journals. While the broader class of sulfonamides is known for a wide range of pharmacological activities, these general properties cannot be specifically attributed to this compound without direct scientific evidence.

Investigating Mechanism of Action at the Molecular Level

Detailed investigations into the mechanism of action for this compound have not been documented. The subsequent subsections are therefore based on general principles of how related compounds might act, but no specific data exists for this compound.

There is no published research identifying specific biological targets for this compound. Studies that would screen the compound against various enzymes or receptors to determine binding affinity or inhibitory constants (like Kᵢ) are not present in the public domain. Therefore, no specific enzyme or receptor interactions can be reported.

No studies have been published that investigate the effects of this compound on any biochemical pathways. Its role, if any, in metabolic, signaling, or other cellular pathways remains unexamined in scientific literature.

Pharmacokinetic and Pharmacodynamic Considerations

There is a complete absence of pharmacokinetic and pharmacodynamic data for this compound. Key parameters that describe a drug's behavior in the body, such as absorption, distribution, metabolism, and excretion (ADME), have not been studied for this compound.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Data not available |

| Distribution | Data not available |

| Metabolism | Data not available |

| Excretion | Data not available |

| Bioavailability | Data not available |

| Half-life | Data not available |

Analytical Methodologies in Research of 2 Bromo 4 Fluorobenzenesulfonamide

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are fundamental for separating 2-Bromo-4-fluorobenzenesulfonamide from impurities, starting materials, and potential isomers, ensuring the purity of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of non-volatile compounds like this compound. While specific validated methods for this exact compound are not extensively documented in publicly available literature, the development and validation of such methods would follow established principles for related aromatic sulfonamides and halogenated compounds nih.govacs.org.

Method development would typically involve screening various stationary phases and mobile phase compositions to achieve optimal separation. For halogenated aromatic compounds, reversed-phase columns are commonly employed.

Typical HPLC Method Parameters for Related Compounds:

| Parameter | Typical Setting |

| Column | C18, Phenyl-Hexyl, or Pentafluorophenyl (PFP) columns are often effective for separating halogenated isomers due to their unique selectivities. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. |

| Detection | UV detection is standard, with the wavelength selected based on the chromophore of the benzenesulfonamide (B165840) moiety, typically in the range of 220-280 nm. |

| Flow Rate | Typically 0.8 - 1.5 mL/min. |

| Column Temperature | Maintained at a constant temperature, often between 25-40 °C, to ensure reproducible retention times. |

Validation of an HPLC method would be performed according to International Council for Harmonisation (ICH) guidelines, establishing specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose nih.gov.

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC analysis would likely require derivatization to increase its volatility. However, GC is highly relevant for the analysis of its precursor, 2-bromo-4-fluorobenzenesulfonyl chloride, and for the separation of potential positional isomers that may arise during synthesis thermofisher.comrsc.org.

Research on related bromofluoro benzaldehyde (B42025) isomers has demonstrated the efficacy of low thermal mass GC (LTM-GC) for rapid and efficient separation rsc.org. The separation of positional isomers of halogenated compounds is often challenging but can be achieved with specialized capillary columns chromforum.orgchromforum.org.

GC Method Parameters for Isomer Separation of Related Halogenated Aromatics:

| Parameter | Typical Setting |

| Column | A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), or a more polar column like a DB-624 or a PFP column, would be a suitable starting point rsc.org. |

| Injector | Split/splitless injector, typically operated at a high temperature (e.g., 250-280 °C) to ensure rapid volatilization. |

| Carrier Gas | Helium or hydrogen at a constant flow rate. |

| Oven Program | A temperature gradient is typically employed to ensure the separation of isomers with different boiling points. |

| Detector | A Flame Ionization Detector (FID) provides good general sensitivity, while an Electron Capture Detector (ECD) would offer very high sensitivity for this halogenated compound. Mass Spectrometry (GC-MS) provides both quantification and structural information. |

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene (B151609) ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the bromine atom, and the electron-donating/withdrawing nature of the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JCF), while smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will be observed for the other carbons. The chemical shifts will be influenced by the attached heteroatoms (Br, F, S) stackexchange.comchemicalbook.com. The carbon directly bonded to bromine often shows a shift that is influenced by the 'heavy atom effect' stackexchange.com.

Predicted NMR Data for this compound (based on analogs):

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 7.0 - 8.5 | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | 110 - 145 | Six distinct signals, with C-F couplings of varying magnitudes. |

Mass Spectrometry (MS and GC-MS) for Structural Elucidation and Purity

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In conjunction with GC (GC-MS), it can also be used to identify and quantify impurities.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₆H₅BrFNO₂S.

Predicted mass spectrometry data indicates the monoisotopic mass to be approximately 252.92084 Da uni.lu.

Predicted MS Adducts for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.92812 |

| [M+Na]⁺ | 275.91006 |

| [M-H]⁻ | 251.91356 |

Data sourced from predictive models. uni.lu

Fragmentation patterns in the mass spectrum would arise from the cleavage of the C-S bond, the S-N bond, and the loss of SO₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies researchgate.netbohrium.comresearchgate.netresearchgate.net.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and aromatic functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations and the C-Br and C-S stretching modes would be observable.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Symmetric & Asymmetric Stretching | 3350 - 3250 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1370 - 1330 and 1180 - 1160 |

| C=C (aromatic) | Ring Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 700 - 500 |

| S-N | Stretching | 950 - 900 |

Advanced Analytical Techniques for Structural and Electronic Characterization

The comprehensive characterization of this compound, a molecule of interest in medicinal and materials science, necessitates the use of advanced analytical techniques. These methods provide detailed insights into its three-dimensional structure, intermolecular interactions, and electronic properties, which are crucial for understanding its chemical behavior and potential applications.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific, publicly available single-crystal X-ray structure of this compound has not been identified in the conducted search of scientific literature, the analysis of closely related sulfonamide structures provides a clear indication of the data that would be obtained from such a study. For instance, studies on similar bromo-substituted benzenesulfonamide derivatives reveal detailed information about their molecular conformation and supramolecular assembly. researchgate.netnih.gov

In a hypothetical SCXRD analysis of this compound, the resulting data would be presented in a crystallographic data table. This table would include key parameters that describe the crystal's unit cell and the refinement of the structural model.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₆H₅BrFNO₂S |

| Formula weight | 254.08 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁, wR₂ |

These values are illustrative and would be determined experimentally.

Computational Approaches in Analytical Data Interpretation

Computational chemistry provides a powerful complement to experimental techniques like SCXRD for the characterization of molecules such as this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret molecular properties.

In the context of this compound, computational studies can be employed to:

Optimize the molecular geometry: Theoretical calculations can predict the ground-state geometry of the molecule, including bond lengths and angles. These predicted structures can be compared with experimental data from SCXRD to validate the computational model.

Analyze electronic properties: DFT calculations can provide insights into the electronic structure, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Simulate vibrational spectra: Computational methods can predict the infrared (IR) and Raman spectra of the molecule. By comparing these theoretical spectra with experimental ones, a more accurate assignment of the vibrational modes can be achieved.

Research on substituted benzenesulfonamides has demonstrated the utility of these computational approaches. acs.orgnih.govmdpi.comresearchgate.netresearchgate.net For example, DFT calculations have been used to analyze the binding affinity of benzenesulfonamide derivatives to biological targets by examining their interaction energies and electronic properties. acs.orgresearchgate.net

A typical computational study on this compound would involve selecting a suitable level of theory (e.g., B3LYP functional) and a basis set (e.g., 6-311++G(d,p)). The outputs of such a study could be summarized in a table of calculated properties.

Calculated Properties of this compound (Hypothetical DFT Results)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Molecular Electrostatic Potential (MEP) - Minimum (a.u.) | Value |

These values are illustrative and would be determined through computational modeling.

By integrating computational data with experimental results, a more complete and nuanced understanding of the structural and electronic characteristics of this compound can be achieved. This synergy is essential for rationalizing its chemical behavior and for the design of new functional materials and therapeutic agents.

Patent Landscape and Intellectual Property Research

Analysis of Patents Related to 2-Bromo-4-fluorobenzenesulfonamide and its Applications

While patents explicitly claiming this compound as a final product are not abundant, its significance is underscored by its frequent appearance as a key starting material or intermediate in a multitude of patent applications. These patents primarily focus on the synthesis of benzenesulfonamide (B165840) derivatives, a class of compounds renowned for a wide array of biological activities.

The applications of these derivatives span various therapeutic areas. A significant portion of the patent literature points towards their use in the development of novel therapeutic agents. For instance, benzenesulfonamide structures are integral to the design of carbonic anhydrase inhibitors, which have applications in treating glaucoma, and as anticancer agents.

Furthermore, the patent landscape suggests a role for this compound in the creation of compounds targeting respiratory diseases. The core structure provided by this intermediate allows for the synthesis of molecules with the potential to modulate biological pathways associated with various respiratory ailments.

In the agrochemical field, patents allude to the use of derivatives of this compound in the development of new pesticides and herbicides. The presence of the bromo and fluoro substituents on the benzene (B151609) ring can enhance the efficacy and selectivity of the final agrochemical product.

Identification of Key Innovators and Research Trends in Patent Filings

A comprehensive review of patent filings related to benzenesulfonamide derivatives reveals a landscape populated by a mix of large pharmaceutical corporations and specialized biotechnology companies. While it is challenging to pinpoint a single entity as the sole innovator for this compound itself, the key players in the broader field of benzenesulfonamide research can be identified through their extensive patent portfolios.

These companies are actively engaged in the discovery and development of new drugs and agrochemicals, with their patent applications frequently citing the use of halogenated benzenesulfonamide intermediates. The research trend, as evidenced by these filings, is a continuous effort to synthesize novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The focus is on modifying the core benzenesulfonamide structure, for which this compound serves as a valuable building block, to achieve desired biological effects.

The geographical distribution of these patent filings is global, with significant activity observed in major pharmaceutical markets. This indicates a widespread recognition of the potential of benzenesulfonamide derivatives in addressing unmet medical and agricultural needs.

Assessment of Patentability for Novel Derivatives and Synthetic Routes

The patentability of novel derivatives of this compound hinges on the established criteria of novelty, inventive step, and industrial applicability. Given that the core structure is known, obtaining broad patent protection for simple derivatives may be challenging. However, opportunities for securing intellectual property rights lie in several areas:

Novel Derivatives with Unexpected Properties: The synthesis of new molecules derived from this compound that exhibit unforeseen and advantageous biological activities would likely be considered inventive. This could include derivatives with significantly enhanced potency, a novel mechanism of action, or an improved safety profile.

Innovative Synthetic Routes: The development of a new, more efficient, cost-effective, or environmentally friendly method for synthesizing this compound or its derivatives could also be patentable. An inventive step could be demonstrated by showing unexpected advantages over existing synthetic methods.

Specific Applications and Formulations: Even if the derivative itself is not novel, a new and non-obvious use of that derivative could be patented. This is often seen in the pharmaceutical industry where new therapeutic indications for existing compounds are discovered. Similarly, novel formulations that improve the delivery, stability, or efficacy of a derivative could also be subject to patent protection.

Strategic Implications of Patent Landscape for Future Research and Development

The existing patent landscape for benzenesulfonamide derivatives has several strategic implications for entities involved in research and development in this area.

For new entrants, the crowded nature of the patent space for broad benzenesulfonamide structures suggests that a focused approach is necessary. Rather than attempting to patent simple derivatives, research efforts should be directed towards identifying niche applications or developing derivatives with truly unique and unexpected properties.

For established players, the strategy may involve expanding their patent portfolios by exploring novel synthetic routes and filing for patents on new medical uses of their existing compounds. This can help to extend the commercial life of their products and maintain a competitive edge.

Furthermore, the role of this compound as a key intermediate highlights the importance of a secure and cost-effective supply chain. Companies that can develop proprietary and more efficient methods for its synthesis may gain a significant competitive advantage.

常见问题

Q. What are the optimal synthetic routes for 2-bromo-4-fluorobenzenesulfonamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves halogenation and sulfonamide functionalization of a benzoic acid precursor. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) for regioselective bromination at the 2-position .

- Sulfonylation : React the bromo-fluoro intermediate with chlorosulfonic acid, followed by amidation using ammonia or ammonium hydroxide.

- Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to minimize side reactions like over-halogenation .

Q. How can NMR and XRD be employed to confirm the structure and purity of this compound?

Q. What in vitro assays are suitable for preliminary screening of its biological activity?